Superior Use-Dependent Block Potency Compared to Ranolazine, Lidocaine, and Lacosamide in Human iPSC-Derived Cardiomyocytes
In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), Eleclazine evoked significantly more potent use-dependent block (UDB) of peak sodium current (INaP) than ranolazine, lidocaine, and lacosamide [1]. The IC50 for Eleclazine was 0.6 µM, representing a 13-fold greater potency than ranolazine (IC50 = 7.8 µM).
| Evidence Dimension | Potency of Use-Dependent Block (UDB) of INaP |
|---|---|
| Target Compound Data | IC50 = 0.6 µM |
| Comparator Or Baseline | Ranolazine IC50 = 7.8 µM; Lidocaine IC50 = 133.5 µM; Lacosamide IC50 = 158.5 µM |
| Quantified Difference | Eleclazine is 13-fold more potent than ranolazine, 222.5-fold more potent than lidocaine, and 264-fold more potent than lacosamide in this assay. |
| Conditions | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), automated electrophysiology platform (SyncroPatch 768PE) |
Why This Matters
Higher UDB potency indicates more effective suppression of aberrant sodium channel activity under pathological high-frequency firing conditions, a key advantage for antiarrhythmic research applications.
- [1] Potet F, et al. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Mol Pharmacol. 2020;98(5):540-547. View Source
